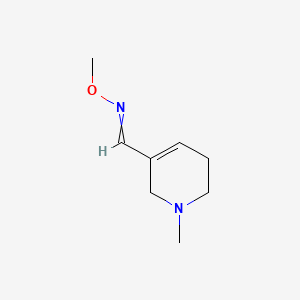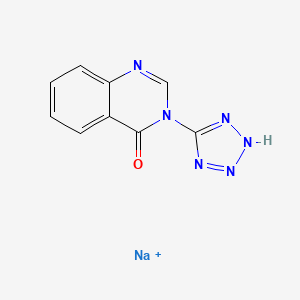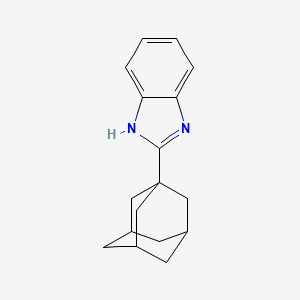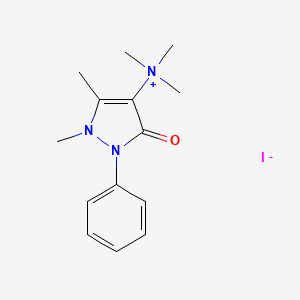
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide is a complex organic compound with significant applications in various fields of science This compound is known for its unique structural properties, which include a pyrazole ring substituted with multiple functional groups
Métodos De Preparación
The synthesis of 1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C with continuous stirring for several hours . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
1H-Pyrazol-4-aminium, 2,3-dihydro-3-oxo-N,N,N,1,5-pentamethyl-2-phenyl-, iodide can be compared with other similar compounds such as:
4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A related compound with similar structural features and biological activities.
Propiedades
Número CAS |
52526-36-0 |
|---|---|
Fórmula molecular |
C14H20IN3O |
Peso molecular |
373.23 g/mol |
Nombre IUPAC |
(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H20N3O.HI/c1-11-13(17(3,4)5)14(18)16(15(11)2)12-9-7-6-8-10-12;/h6-10H,1-5H3;1H/q+1;/p-1 |
Clave InChI |
UAMIPRJZLXOYHC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](C)(C)C.[I-] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[N+](C)(C)C.[I-] |
Sinónimos |
4-trimethylammoniumantipyrine 4-trimethylammoniumantipyrine iodide 4TMA-antipyrine 4TMA-AP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



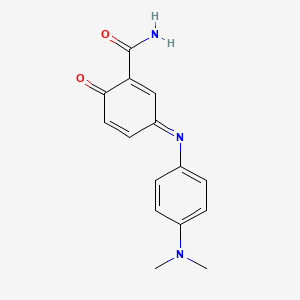
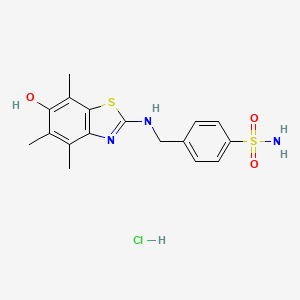
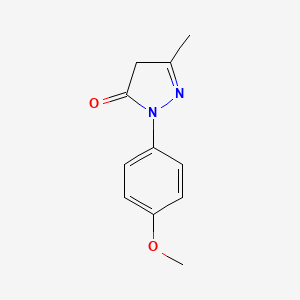

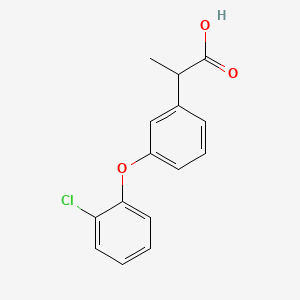

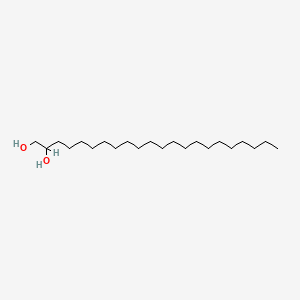
![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

